molecular formula C8H6Cl2N2 B6355627 4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1638771-47-7

4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B6355627
CAS No.: 1638771-47-7
M. Wt: 201.05 g/mol
InChI Key: XTQKFSGVCGUOTN-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4Cl2N2. It is a derivative of pyridine and pyrrole, characterized by the presence of two chlorine atoms at positions 4 and 6, and a methyl group at position 3 on the pyrrolo[2,3-b]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the chlorination of a suitable pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 3-methylpyrrolo[2,3-b]pyridine with chlorine gas or a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling with a boronic acid would yield an aryl-substituted product .

Scientific Research Applications

4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.

    Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it often acts by inhibiting kinase enzymes, which play crucial roles in cell signaling pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby modulating the downstream signaling events. This inhibition can lead to the suppression of cell proliferation in cancer cells or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 3 and chlorine atoms at positions 4 and 6 makes it a versatile intermediate for various synthetic applications and enhances its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

4,6-dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c1-4-3-11-8-7(4)5(9)2-6(10)12-8/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQKFSGVCGUOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234025
Record name 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-47-7
Record name 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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